molecular formula C8H8ClN3OS B13132591 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B13132591
M. Wt: 229.69 g/mol
InChI Key: BOYHZMSOAVDFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation have been employed to reduce reaction times and improve efficiency. The use of catalysts like iodine (I2) can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrido[2,3-d]pyrimidines .

Mechanism of Action

The mechanism by which 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer research, the compound has been shown to inhibit tyrosine kinases and other signaling molecules involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C8H8ClN3OS

Molecular Weight

229.69 g/mol

IUPAC Name

2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C8H7N3OS.ClH/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6;/h2-4H,1H3,(H,9,10,11,12);1H

InChI Key

BOYHZMSOAVDFMQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=N2)C(=O)N1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.